4-bromo-1H-indole-3-carbonitrile
Overview
Description
4-Bromo-1H-indole-3-carbonitrile is a chemical compound with the linear formula C9H5BrN2 . It has a molecular weight of 221.06 . It is a solid substance that is sealed in dry and stored at room temperature .
Synthesis Analysis
The synthesis of 4-bromo-1H-indole-3-carbonitrile involves the reaction of 4-bromoindole with chlorsulfonylisocyanate in acetonitrile at 0°C . This reaction is part of a larger class of reactions known as multicomponent reactions (MCRs), which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The InChI code for 4-bromo-1H-indole-3-carbonitrile is 1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
4-Bromo-1H-indole-3-carbonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of active molecules through multicomponent reactions .Physical And Chemical Properties Analysis
4-Bromo-1H-indole-3-carbonitrile is a solid substance that is sealed in dry and stored at room temperature .Scientific Research Applications
- Field : Pharmaceutical Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
- Field : Organic Chemistry
- Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of 4-substituted β-lactams .
- Field : Medicinal Chemistry
- Application : Indole derivatives possess various biological activities, including antiviral activity .
- Method : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Synthesis of Biologically Active Indoles
Preparation of β-lactams
Antiviral Activity
- Field : Organic Chemistry
- Application : 4-Bromoindole may be used to synthesize clavicipitic acid, an ergot alkaloid .
- Field : Organic Chemistry
- Application : 4-Bromoindole may be used to synthesize 4-bromodehydrotryptophan .
Synthesis of Clavicipitic Acid
Synthesis of 4-Bromodehydrotryptophan
Synthesis of 3-Indolylacetonitrile Derivative
Safety And Hazards
The safety information for 4-bromo-1H-indole-3-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, to rinse cautiously with water if it gets in the eyes, and to remove contact lenses if present and easy to do so .
Future Directions
Indole derivatives, including 4-bromo-1H-indole-3-carbonitrile, have attracted increasing attention in recent years due to their biological activity and potential for treating various disorders . The exploration of novel methods of synthesis and the development of more efficient chemical precursors for generating biologically active structures are areas of ongoing research .
properties
IUPAC Name |
4-bromo-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIGAISGWPTELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376827 | |
Record name | 4-Bromo-3-cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indole-3-carbonitrile | |
CAS RN |
903131-13-5 | |
Record name | 4-Bromo-3-cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-indole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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